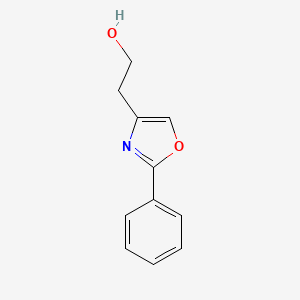

2-Phenyloxazole-4-ethanol

Description

Significance of the Oxazole (B20620) Core in Medicinal Chemistry and Materials Science

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. mdpi.commdpi.comrsc.org This is largely due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Oxazole derivatives have demonstrated a wide range of therapeutic potentials, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. bohrium.comnih.govresearchgate.net The stability and electronic properties of the oxazole ring also contribute to the improved pharmacokinetic profiles of drug candidates. mdpi.comirjmets.com

In the field of materials science, oxazole-based compounds are gaining attention for their unique optical and electronic properties. numberanalytics.com They are being investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as corrosion inhibitors for metals. numberanalytics.comkoreascience.kr The tunable nature of the oxazole core allows for the design of materials with specific functionalities. koreascience.kr

Overview of 2-Phenyloxazole (B1349099) Derivatives in Academic Research

The 2-phenyloxazole substructure is a common feature in a multitude of research endeavors. Academic investigations have explored the synthesis and biological evaluation of a wide array of 2-phenyloxazole derivatives. For instance, studies have focused on the development of 2-amino-4-phenyloxazole derivatives as potential antiprotozoal agents, with some compounds showing significant activity against Giardia lamblia and Trichomonas vaginalis. bioline.org.brajol.info Other research has explored the synthesis of 5-substituted aryl (or heteroaryl)-2-methyl-4-phenyloxazole derivatives for their antimicrobial and antimalarial activities. cbijournal.com

Furthermore, the photophysical properties of 2-phenyloxazole derivatives have been a subject of interest. Research into phenoxathiinyl-phenyloxazole derivatives has examined their absorption and emission spectra, revealing insights into their potential as fluorescent probes. nih.gov The synthesis of 1,2-bis(5-n-alkyl-2-phenyloxazol-4-yl)perfluorocyclopentene derivatives has been pursued to study their photochromic behavior in both solution and single-crystalline phases. oup.com

The versatility of the 2-phenyloxazole scaffold is further highlighted by its use as a template for the synthesis of more complex functionalized oxazoles. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a starting material for creating a variety of 2-phenyl-4,5-functionalized oxazoles. acs.org

Positioning of 2-Phenyloxazole-4-ethanol within Current Chemical Research Paradigms

This compound, and its close analogs like (5-methyl-2-phenyloxazol-4-yl)ethanol, are recognized as key intermediates in the synthesis of a variety of important compounds. thieme-connect.de Notably, it serves as a crucial building block for the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are therapeutic targets for metabolic disorders such as type 2 diabetes. thieme-connect.deresearchgate.net

The synthesis of 2,4,5-trisubstituted oxazoles, a class to which this compound belongs, has been a focus of methodological development to improve yields and reduce the use of toxic reagents. thieme-connect.dethieme-connect.com The reduction of corresponding esters, such as ethyl (5-methyl-2-phenyloxazol-4-yl)acetate, is a common route to obtain these ethanol (B145695) derivatives. thieme-connect.deresearchgate.net The presence of the ethanol functionality provides a reactive handle for further molecular elaboration, making it a valuable synthon in multi-step synthetic sequences.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-oxazol-4-yl)ethanol |

InChI |

InChI=1S/C11H11NO2/c13-7-6-10-8-14-11(12-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |

InChI Key |

AMIDWHFZNWGIIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyloxazole 4 Ethanol and Its Congeners

Direct Synthetic Routes to 2-Phenyloxazole-4-ethanol

The most direct methods to obtain this compound focus on the modification of a pre-existing 2-phenyloxazole (B1349099) scaffold.

Reduction of 2-Phenyloxazole-4-carboxylic Acid Derivatives

A primary strategy for the synthesis of this compound involves the reduction of corresponding carboxylic acid derivatives. This transformation is a key step in converting a stable functional group into the desired primary alcohol.

One common approach begins with the synthesis of 2-phenyloxazole-4-carboxylic acid. nih.gov This can be achieved through the coupling of benzoyl chloride with serine benzyl (B1604629) ester hydrochloride to form a β-hydroxy amide, which then undergoes dehydrative cyclization and oxidation. nih.gov The resulting benzyl ester is subsequently converted to the carboxylic acid via catalytic hydrogenolysis. nih.gov

Alternatively, ethyl 2-phenyloxazole-4-carboxylate can be prepared and then hydrolyzed to the carboxylic acid. sci-hub.se The synthesis of the ester itself often involves the reaction of 2-phenyloxazole-4-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai

Once the carboxylic acid or its ester is obtained, reduction to the alcohol is necessary. While lithium aluminium hydride (LiAlH₄) is a potent reducing agent for this purpose, alternative methods have been explored to avoid low yields. sci-hub.sethieme-connect.de One such method involves converting the carboxylic acid to its acid chloride with thionyl chloride, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system like THF/DMF, which provides the alcohol in moderate to good yields. sci-hub.se Another documented reduction involves the use of a borane-tetrahydrofuran (B86392) complex (BH₃·THF) to reduce the carboxylic acid, achieving an 83% yield of this compound. semanticscholar.org

A similar strategy has been employed for the synthesis of (5-methyl-2-phenyloxazol-4-yl)ethanol, where the corresponding ethyl acetate (B1210297) derivative was reduced using LiAlH₄. thieme-connect.deresearchgate.net

Foundational Synthetic Strategies for 2-Phenyloxazole Scaffolds

The construction of the 2-phenyloxazole core is fundamental to accessing a wide array of derivatives, including this compound. Various synthetic methodologies have been developed, with a growing emphasis on green chemistry principles.

Conventional and Green Chemistry Approaches in Oxazole (B20620) Synthesis

Traditional methods for oxazole synthesis often involve multi-step procedures with potentially harsh reagents. thieme-connect.de Modern approaches, however, increasingly focus on efficiency, atom economy, and environmental benignity. journalspub.comsci-hub.se

One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecules like oxazoles from simple precursors in a single step, which minimizes waste and reaction time. journalspub.comresearchgate.net The Erlenmeyer-Plöchl reaction is a classic example, involving the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a base such as sodium acetate. rsc.orgmdpi.comjocpr.com This reaction produces an azlactone (an oxazol-5(4H)-one), which is a key intermediate for various substituted oxazoles. lidsen.comsphinxsai.com

The scope of MCRs for oxazole synthesis is broad. researchgate.netnih.gov For instance, a one-pot synthesis of 2,5-disubstituted oxazoles has been developed from benzyl halides and acyl chlorides, where an isocyanide is generated in situ. sci-hub.se Another approach involves a four-component reaction using phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, and acetonitrile, catalyzed by H₃PW₁₂O₄₀, to yield highly functionalized oxazoles. tandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Erlenmeyer-Plöchl | Hippuric acid, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-2-phenyloxazol-5(4H)-one | Classic, solvent-free options available. rsc.orgmdpi.com |

| In-situ Isocyanide | Benzyl halide, Acyl chloride | AgCN, KCN | 2,5-Disubstituted oxazole | Avoids handling of foul-smelling isocyanides. sci-hub.se |

| Tandem Cyclization | Phenylenediamine, Naphthoquinone, Arylglyoxal, Acetonitrile | H₃PW₁₂O₄₀ | Highly functionalized oxazoles | Efficient, short reaction time. tandfonline.com |

This table summarizes various one-pot multicomponent reactions for the synthesis of oxazole scaffolds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scispace.comlew.ro This technology has been successfully applied to the synthesis of oxazole derivatives.

For example, the synthesis of 4-arylidene-2-phenyloxazol-5-ones from aromatic aldehydes and hippuric acid can be achieved under microwave irradiation without a catalyst. researchgate.net In other cases, microwave heating is used to facilitate the reaction of 4-arylmethylene-2-phenyloxazol-5(4H)-ones with other reagents to create more complex heterocyclic systems. wiley.commdpi.com The condensation of hippuric acid with aldehydes has been efficiently carried out under solvent-free microwave conditions using a CaHPO₄ catalyst. lew.ro The use of microwave irradiation has been shown to significantly reduce reaction times in the synthesis of various heterocyclic compounds derived from oxazolone (B7731731) precursors. mdpi.comscispace.com

| Reactants | Conditions | Product | Advantages |

| Aromatic aldehydes, Hippuric acid | Microwave irradiation, no catalyst | 4-Arylidene-2-phenyloxazol-5-ones | Catalyst-free, efficient. researchgate.net |

| Hippuric acid, Aldehyde, Acetic anhydride | Microwave irradiation, CaHPO₄ catalyst | Azlactone derivatives | Solvent-free, reusable catalyst. lew.ro |

| 4-Arylmethylene-2-phenyloxazol-5(4H)-ones, Urea (B33335) | Microwave irradiation, Ethylene glycol | Imidazol-5(4H)-one derivatives | Rapid, efficient synthesis of fused systems. researchgate.net |

This table highlights examples of microwave-assisted synthesis of oxazole derivatives and their advantages.

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst plays a pivotal role in modern oxazole synthesis, influencing reaction rates, yields, and selectivity. rsc.org A wide range of catalytic systems have been explored, from simple acids and bases to complex metal catalysts and environmentally friendly options.

In Erlenmeyer-Plöchl type reactions, catalysts like KF-Alumina and silica-alumina supported heteropolyacids have been used to produce azlactones. lidsen.com Zinc acetate dihydrate has also been employed as a green catalyst for the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones under ultrasonication. lidsen.com More recently, a novel nanocomposite, Fe₃O₄@SP@chitosan@Fe₃O₄, has been developed as a magnetically separable and reusable catalyst for the one-pot synthesis of 4-benzylidene-2-phenyloxazol-5-ones. tandfonline.com

Transition metal catalysts, including those based on rhodium, ruthenium, copper, palladium, and gold, have been instrumental in developing new synthetic routes to oxazoles, such as through the cycloisomerization of propargyl amides. acs.org Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been utilized for creating 2,4,5-trisubstituted oxazoles. tandfonline.com The Buchwald–Hartwig cross-coupling reaction, using a palladium catalyst, has been applied to synthesize N-substituted 2-aminooxazoles from an aryl halide and a 2-aminooxazole. acs.org

| Catalyst System | Reaction Type | Example Application | Reference |

| Zn(OCOCH₃)₂·2H₂O | Erlenmeyer-Plöchl Condensation | Synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones | lidsen.com |

| Fe₃O₄@SP@chitosan@Fe₃O₄ | One-Pot Synthesis | Synthesis of 4-benzylidene-2-phenyloxazol-5-ones | tandfonline.com |

| Gold (Au) | Cycloisomerization | Synthesis of oxazoles from propargyl amides | acs.org |

| Palladium (Pd) | Buchwald-Hartwig Coupling | Synthesis of N-substituted 2-aminooxazoles | acs.org |

| Nickel (Ni) | Suzuki-Miyaura Coupling | Synthesis of 2,4,5-trisubstituted oxazoles | tandfonline.com |

This table presents a selection of catalytic systems used in the synthesis of 2-phenyloxazole scaffolds.

Synthesis of Related Oxazole Derivatives (e.g., 2-Phenyloxazol-5(4H)-ones, 2-Amino-4-phenyloxazoles)

The synthesis of oxazole congeners, such as 2-phenyloxazol-5(4H)-ones and 2-amino-4-phenyloxazoles, provides essential intermediates and structural analogs for further chemical exploration.

2-Phenyloxazol-5(4H)-ones: A primary and historically significant route to these compounds is the Erlenmeyer–Plöchl reaction. This method typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. asianpubs.orgacs.org The reaction proceeds through the formation of an azlactone, specifically a 2-phenyloxazol-5-one, which has an active methylene (B1212753) group at the C-4 position. This intermediate can then react with various aldehydes to yield 4-substituted-benzylidene-2-phenyloxazol-5(4H)-ones. asianpubs.org

Variations of this method have been developed to improve yields and broaden the substrate scope. For instance, using polyphosphoric acid as a catalyst allows for the condensation of hippuric acid derivatives with appropriate benzaldehydes. turkjps.orgnih.gov Microwave-assisted synthesis has also been employed as an efficient, solvent-free, and catalyst-free method for the reaction between aromatic aldehydes and hippuric acid. researchgate.net Another approach utilizes a fly ash catalyst treated with hydrogen peroxide under microwave irradiation to facilitate the reaction between hippuric acid, aryl aldehydes, and acetic anhydride. ut.ac.ir These diverse methodologies underscore the versatility and robustness of the Erlenmeyer–Plöchl reaction and its modern adaptations for generating a wide array of 2-phenyloxazol-5(4H)-one derivatives. acs.org

Table 1: Synthetic Methodologies for 2-Phenyloxazol-5(4H)-ones

| Starting Materials | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Benzoyl glycine, Aldehyde | Acetic anhydride, Sodium acetate, Reflux | 4-Substituted-2-phenyl oxazol-5(4H)-one | asianpubs.org |

| Hippuric acid, Aryl aldehyde | Acetic anhydride, Treated fly ash, Microwave | 4-Aryl-2-phenyloxazol-5(4H)-one | ut.ac.ir |

| Hippuric acid derivative, Benzaldehyde derivative | Polyphosphoric acid, Heat (90°C) | 4-(Substituted benzylidene)-2-(substituted phenyl) oxazol-5(4H)-on | turkjps.orgnih.gov |

| 4-Nitrobenzaldehyde, 2-Phenyloxazole-5(4H)-one | Base (e.g., NaOH or K2CO3), Ethanol or Methanol, Reflux | (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one |

2-Amino-4-phenyloxazoles: The synthesis of 2-amino-4-phenyloxazole derivatives is commonly achieved through the reaction of α-haloketones with urea or its derivatives. A prominent method involves the reaction of para-substituted 2-bromoacetophenones with urea in a solvent such as dimethylformamide (DMF). bioline.org.brajol.infobioline.org.br The efficiency of this condensation can be significantly enhanced by using microwave irradiation, which often leads to shorter reaction times and improved yields. bioline.org.brajol.infobioline.org.brijpsonline.com This approach provides a direct and effective route to a variety of 2-amino-4-(p-substituted phenyl)-oxazoles. bioline.org.brajol.infobioline.org.br An alternative, classical method involves the reaction of 2-amino-1-phenyl-1-propanol hydrochloride with cyanogen (B1215507) bromide in the presence of sodium acetate to form 2-amino-4-methyl-5-phenyloxazoline. google.com

Table 2: Synthetic Methodologies for 2-Amino-4-phenyloxazoles

| Starting Materials | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| p-Substituted 2-bromoacetophenones, Urea | Dimethylformamide (DMF), Microwave (MW) irradiation | 2-Amino-4-(p-substituted phenyl)-oxazoles | bioline.org.brajol.infobioline.org.br |

| p-Substituted 2-bromoacetophenone, Urea | Dimethylformamide (DMF) | 2-Amino-4-(p-substituted phenyl)-oxazole | ijpsonline.com |

| 2-Amino-1-phenyl-1-propanol HCl, Cyanogen bromide | Sodium acetate, Methanol/Water | 2-Amino-4-methyl-5-phenyloxazoline | google.com |

Derivatization Strategies of the this compound Scaffold

Modifying the this compound structure is crucial for tuning its physicochemical properties and biological activities. These strategies focus on transformations at the ethanol side chain and substitutions on the aromatic rings.

Chemical Transformations at the Ethanol Moiety

The ethanol group at the C-4 position of the oxazole ring is a prime site for chemical modification. A key precursor to this moiety is the corresponding ester, such as ethyl (5-methyl-2-phenyloxazol-4-yl)acetate. The reduction of this ester using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) yields (5-methyl-2-phenyloxazol-4-yl)ethanol, demonstrating a reliable method to introduce the ethanol functionality. researchgate.net

Once formed, the hydroxyl group of the ethanol moiety can undergo further reactions. For example, it can be deprotonated by a strong base like sodium hydride (NaH) and subsequently reacted with an electrophile. A specific application of this is the reaction of 5-methyl-2-phenyloxazole-4-ethanol with 4-fluorobenzaldehyde (B137897) to form an ether linkage, resulting in 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde. This highlights the potential for creating a diverse range of ether derivatives from the parent alcohol.

Substituent Effects on the Phenyl Ring and Oxazole Nucleus

The electronic nature of substituents on both the C-2 phenyl ring and the oxazole nucleus itself significantly influences the reactivity and properties of the molecule. Studies on the base-catalysed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have shown that the rate of hydrolysis is dependent on the nature of the substituent on the 2-phenyl ring. researchgate.net The rate decreases in the order of 2-Cl > 2-Br > 2-I > 2-OCH₃, indicating that electron-withdrawing groups enhance the electrophilicity of the oxazolone carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the molecular structure of 2-Phenyloxazole-4-ethanol by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

Elucidation of Proton and Carbon Environments (¹H and ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons on the phenyl ring, the oxazole (B20620) ring, and the ethanol (B145695) side chain.

Phenyl Protons (H-2', H-3', H-4'): The five protons of the phenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.4 and 8.1 ppm. The ortho-protons (H-2') would likely resonate further downfield due to the deshielding effect of the oxazole ring, appearing as a multiplet. The meta- (H-3') and para- (H-4') protons would also appear as multiplets in this region.

Oxazole Proton (H-5): The single proton on the oxazole ring is anticipated to produce a sharp singlet, typically resonating in the range of δ 7.6 to 8.0 ppm.

Ethanol Protons (H-α, H-β, -OH): The two methylene (B1212753) groups of the ethanol side chain are chemically distinct. The methylene protons adjacent to the oxazole ring (H-α) would likely appear as a triplet around δ 2.9 ppm. The methylene protons adjacent to the hydroxyl group (H-β) are expected to be a triplet at approximately δ 3.9 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.

Phenyl Carbons (C-1' to C-4'): The phenyl group would display four signals in the aromatic region (δ 125-131 ppm), including the ipso-carbon (C-1') attached to the oxazole ring.

Oxazole Carbons (C-2, C-4, C-5): The three carbons of the oxazole ring are expected to resonate at distinct downfield shifts due to their heteroaromatic nature. C-2, being adjacent to two heteroatoms, would be the most downfield (around δ 162 ppm), followed by C-4 (around δ 142 ppm) and C-5 (around δ 138 ppm).

Ethanol Carbons (C-α, C-β): The two aliphatic carbons of the ethanol side chain would appear in the upfield region of the spectrum. The carbon next to the oxazole ring (C-α) is predicted around δ 30 ppm, while the carbon bearing the hydroxyl group (C-β) would be further downfield, around δ 61 ppm.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H-2' | ~8.0 - 8.1 | Multiplet | C-2 | ~162.0 |

| H-3', H-4' | ~7.4 - 7.5 | Multiplet | C-4 | ~142.0 |

| H-5 | ~7.8 | Singlet | C-5 | ~138.0 |

| H-β | ~3.9 | Triplet | C-1' | ~127.0 |

| H-α | ~2.9 | Triplet | C-2' | ~126.5 |

| -OH | Variable | Broad Singlet | C-3' | ~129.0 |

| C-4' | ~131.0 | |||

| C-α | ~30.0 | |||

| C-β | ~61.0 |

Structural Connectivity Analysis via 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural framework by revealing correlations between nuclei. columbia.edusdsu.edulibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This technique would confirm the assignments made in the 1D spectra. For instance, a cross-peak would be observed between the oxazole proton signal (H-5) and the C-5 carbon signal, and between the methylene proton signals (H-α, H-β) and their corresponding carbon signals (C-α, C-β).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.eduunl.edu This is vital for piecing together the molecular structure. Key expected correlations for this compound would include:

A correlation between the H-α protons and carbons C-4 and C-5 of the oxazole ring, confirming the attachment of the ethanol side chain at the C-4 position.

Correlations between the ortho-protons (H-2') of the phenyl ring and the C-2 carbon of the oxazole ring, verifying the link between these two rings.

A correlation between the oxazole proton (H-5) and the C-4 carbon, further establishing the ring structure.

Predicted 2D NMR Correlations for this compound

| Proton (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|

| H-2' | C-2' | C-1', C-3', C-2 |

| H-5 | C-5 | C-4, C-α |

| H-α | C-α | C-4, C-5, C-β |

| H-β | C-β | C-α |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₁NO₂), the theoretical exact mass is calculated to be 189.07898 u. An experimental HRMS measurement yielding a mass very close to this theoretical value would serve as strong evidence to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. semi.ac.cnnih.govgre.ac.ukuliege.be When analyzing this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺. This would result in a prominent ion peak at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (189.0790 + 1.0073), which is approximately 190.0863. The observation of this ion confirms the molecular weight of the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The mass spectrometer typically employs Electron Impact (EI) ionization, a high-energy method that causes the molecule to fragment in a reproducible manner. whitman.edulibretexts.org The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 189. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups of the ethanol side chain, which would generate a stable oxazol-4-ylmethyl cation.

Loss of water: Dehydration of the ethanol moiety would result in a fragment ion at m/z 171 ([M-H₂O]⁺). libretexts.org

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the oxazole ring could produce a phenyl cation (m/z 77) or a benzoyl cation fragment if rearrangement occurs.

Side-chain cleavage: Loss of a CH₂OH radical (mass 31) would lead to an ion at m/z 158.

Predicted Key Fragments in GC-MS (EI) of this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 171 | [M - H₂O]⁺ |

| 158 | [M - CH₂OH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the phenyl ring, and the oxazole ring.

The primary alcohol functional group (-CH₂OH) gives rise to two prominent absorption bands. A strong and characteristically broad band appears in the 3500–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. lumenlearning.comlibretexts.org Additionally, a strong C-O stretching vibration is typically observed in the 1260–1050 cm⁻¹ range. lumenlearning.comlibretexts.org

The aromatic phenyl group displays several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear as multiple weak to medium bands in the 3100–3000 cm⁻¹ region. lumenlearning.com In-ring C=C stretching vibrations typically produce sharp, medium-intensity peaks in the 1600–1400 cm⁻¹ range. lumenlearning.com

The oxazole ring itself has a unique vibrational fingerprint. General absorbances for the oxazole ring include ring stretching (C=C and C=N) and breathing modes. thepharmajournal.com Typical absorbances are found at approximately 1537, 1498, and 1326 cm⁻¹ for ring stretching, and around 1143 and 1080 cm⁻¹ for ring breathing modes. thepharmajournal.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500–3200 | Strong, Broad |

| Phenyl Ring | Aromatic C-H Stretch | 3100–3000 | Weak to Medium |

| Ethanol Side Chain | Aliphatic C-H Stretch | 3000–2850 | Medium |

| Phenyl & Oxazole Rings | C=C & C=N Stretch | 1600–1400 | Medium |

| Ethanol Side Chain | C-O Stretch | 1260–1050 | Strong |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy provides insight into the electronic structure and photophysical behavior of molecules, including how they absorb and emit light and what happens in their excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy states. For aromatic and heterocyclic compounds like this compound, the absorption is primarily due to π → π* transitions. The UV absorption spectrum is highly dependent on the substitution pattern of the oxazole ring. thepharmajournal.com Related compounds, such as 2,5-diphenyloxazole (B146863) (PPO), show a primary absorption band (S₀ → S₁) peaking around 310 nm in non-polar solvents. core.ac.uk It is expected that this compound would exhibit a similar absorption profile, with a maximum absorption wavelength (λmax) in the ultraviolet region.

Time-Resolved Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. Following excitation with a laser pulse, this method tracks the relaxation pathways of the molecule. For related phenyloxazole compounds like 2,5-diphenyloxazole, studies have shown that the main part of the intramolecular Stokes shift occurs almost instantaneously, in less than 60 femtoseconds. core.ac.uk This indicates a very rapid redistribution of energy from the initial Franck-Condon high-frequency modes to lower frequency modes within the molecule. core.ac.uk

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state and measuring the light it emits upon returning to the ground state. Many oxazole derivatives are known for their fluorescent properties. The fluorescence spectrum is often a near mirror image of the absorption band, especially in non-polar solvents. core.ac.uk For the related compound 2,5-diphenyloxazole, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is quite high. For instance, in cyclohexane, it exhibits a quantum yield of 0.85. core.ac.uk The specific emission wavelength and quantum yield for this compound would depend on its precise electronic structure and environment.

Solvatochromism Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to a change in the polarity of the solvent. This effect provides information about the change in dipole moment between the ground and excited states of the molecule. For 2,5-diphenyloxazole, the well-resolved vibronic structure observed in its absorption spectrum in non-polar solvents becomes blurred in polar solvents. core.ac.uk This indicates a significant interaction between the solvent and the molecule's excited state. A similar behavior would be expected for this compound, with shifts in its λmax of absorption and emission when measured in a series of solvents with varying polarity.

Table 2: Photophysical Data for the Related Compound 2,5-Diphenyloxazole (PPO)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Cyclohexane | 303 | 357 | 0.85 |

Data sourced from a study on 2,5-diphenyloxazole and serves as a reference for the expected behavior of similar phenyloxazoles. core.ac.uk

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For oxazole derivatives, TLC can be performed on silica (B1680970) gel plates, with the choice of mobile phase (eluent) depending on the polarity of the specific compound. For instance, reactions involving oxazole derivatives have been monitored by TLC using ethanol as the mobile phase. chemmethod.com The position of the spot on the developed plate, represented by the retention factor (Rf), helps in identifying the compound and assessing the presence of impurities.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the standard method. This technique involves packing a column with a stationary phase, such as silica gel, and passing a solution of the crude compound through it using a suitable solvent system (mobile phase). The components of the mixture travel through the column at different rates based on their polarity and affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. Recrystallization from a suitable solvent, such as ethanol, is often used as a final purification step after column chromatography. chemmethod.com

Specialized Spectrometric Applications Incorporating Phenyloxazole Derivatives

Phenyloxazole derivatives are a class of organic compounds recognized for their luminescent properties. This characteristic makes them highly valuable in specific spectrometric techniques where the detection of ionizing radiation is required. Their molecular structure, featuring a phenyl group attached to an oxazole ring, allows for efficient absorption and re-emission of energy, a process known as scintillation. This property is harnessed in detectors for various types of radiation.

Role of Phenyloxazole-Based Scintillators in Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying low-energy radioactivity, primarily from beta- and alpha-emitting radionuclides. wikipedia.orgiaea.org The method relies on the intimate mixing of a radioactive sample with a "scintillation cocktail" in a transparent vial. wikipedia.org This cocktail contains an aromatic solvent and one or more fluorescent solutes, known as fluors or scintillators, which often include phenyloxazole derivatives. wikipedia.orgnrc.gov

The fundamental process of LSC involves several energy transfer steps:

A charged particle (e.g., a beta particle) emitted by the radionuclide collides with and transfers its energy to the molecules of the aromatic solvent (such as toluene (B28343) or xylene). iaea.orgnm.gov

These energized solvent molecules efficiently transfer the absorbed energy to a primary scintillator molecule. wikipedia.org

The primary scintillator, upon excitation, emits this energy as a flash of light (a photon), typically in the ultraviolet range. iaea.orgnrc.gov

Phenyloxazole derivatives are exemplary scintillators due to their high fluorescence quantum yields and rapid decay times. nm.gov The most common primary scintillator in use is 2,5-diphenyloxazole (PPO), a compound that shares the core phenyloxazole structure. nm.govnrc.govpsu.edu

In many cases, the light emitted by the primary scintillator is not at an optimal wavelength for detection by the photomultiplier tubes (PMTs) of the liquid scintillation counter. wikipedia.orgiaea.org To overcome this, a secondary scintillator, or "wavelength shifter," is added to the cocktail. This secondary fluor absorbs the photons emitted by the primary scintillator and re-emits them at a longer, more readily detectable wavelength, typically in the visible spectrum. wikipedia.orgnrc.gov A prominent example of a secondary scintillator is 1,4-bis-2-(5-phenyloxazolyl)benzene (POPOP), which is also a phenyloxazole derivative. wikipedia.orgresearchgate.net The combination of PPO and POPOP is a classic and effective pairing in many scintillation cocktails. wikipedia.org

The intensity of the light pulse generated is proportional to the energy of the emitted particle, allowing for the energy distribution of the radionuclide to be analyzed. psu.edu The number of light pulses per unit of time corresponds to the radioactive activity of the sample. psu.edu

Table 1: Properties of Common Phenyloxazole-Based Scintillators

| Compound Name | Acronym | Function | Typical Emission Maximum (nm) |

|---|---|---|---|

| 2,5-Diphenyloxazole | PPO | Primary Scintillator | 360-380 |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Diphenyloxazole |

| 1,4-bis-2-(5-Phenyloxazolyl)benzene |

| Toluene |

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and derive various chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT calculations for 2-Phenyloxazole-4-ethanol would typically involve optimizing the molecule's geometry to find its lowest energy conformation.

Once the geometry is optimized, a range of electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.netppor.az

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting intermolecular interactions. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.netnih.gov It can also be used to calculate NMR chemical shifts and simulate UV-Vis spectra. researchgate.netnih.gov

A typical DFT study on this compound would use a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve reliable results. researchgate.netppor.aznih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Kinetic stability and reactivity |

| Dipole Moment | 3.2 Debye | Molecular polarity |

Semi-Empirical and Ab Initio Approaches

Beyond DFT, other quantum chemical methods offer a trade-off between computational cost and accuracy.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization, aside from fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach. researchgate.net More accurate, and computationally expensive, methods like Møller-Plesset perturbation theory (MP2) can also be used. scispace.com These are often employed for smaller molecules or to benchmark results from less expensive methods like DFT. scispace.com

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or for preliminary conformational searches. scispace.comnih.gov However, their accuracy is highly dependent on the molecule being studied being similar to those used in the method's parametrization database. wikipedia.org The development of newer semi-empirical methods continues, with modern approaches leveraging large ab initio datasets for parametrization to improve reliability. chemrxiv.orgchemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic level, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their conformational changes over time.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), such as a protein. nih.gov This method is central to structure-based drug design. nih.gov For this compound, a docking study would involve:

Preparation: Obtaining the 3D structures of this compound (the ligand) and a target protein receptor.

Search Algorithm: Placing the ligand in the binding site of the receptor and exploring its possible conformations and orientations using a search algorithm (e.g., Monte Carlo or genetic algorithms). nih.gov

Scoring Function: Evaluating each generated pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. nih.gov

The results would predict the most stable binding mode of this compound within the receptor's active site and identify the key amino acid residues involved in the interaction. nih.gov Software such as AutoDock is commonly used for these simulations. mdpi.com

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds Formed | 2 |

| Interacting Amino Acid Residues | LEU 83, THR 84, LYS 20, ASP 145 |

| Type of Interactions | Hydrogen bonding, Hydrophobic, Pi-Alkyl |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations calculate the motion of atoms in a molecular system over time by solving Newton's equations of motion. nih.gov This provides a detailed view of the molecule's dynamic behavior and conformational flexibility. An MD simulation of this compound would typically be performed in a simulated solvent (like water) to mimic physiological conditions. researchgate.net

The simulation trajectory provides rich information, allowing for the analysis of:

Structural Stability: Root Mean Square Deviation (RMSD) can be monitored to see if the molecule's structure remains stable or undergoes significant changes during the simulation.

Flexibility: Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule.

Intermolecular Interactions: The formation and breaking of hydrogen bonds with solvent molecules or other solutes can be tracked over time. nih.gov

MD simulations can run for nanoseconds or even microseconds, providing insight into the conformational landscape and the relative stability of different molecular shapes. mdpi.comnih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. researchgate.net For this compound, key rotations would occur around the C-C bond of the ethanol (B145695) side chain and the bond connecting this chain to the oxazole (B20620) ring.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometry. longdom.orgfiveable.me By systematically changing specific bond angles or dihedral angles and calculating the energy at each point (often using DFT or ab initio methods), a PES can be constructed. libretexts.org The PES reveals:

Energy Minima: These correspond to stable, low-energy conformers of the molecule. fiveable.me

Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path between two stable conformers. fiveable.me The energy difference between a minimum and a saddle point is the energy barrier for that conformational change.

For a molecule like ethanol, studies have identified distinct anti and gauche conformers with a small energy difference between them. researchgate.net A similar analysis for this compound would identify its most stable shapes and the energy required to convert between them, providing a complete picture of its conformational preferences. researchgate.netyorku.ca

Electronic Structure and Reactivity Descriptors

This section would delve into the quantum mechanical properties of this compound to predict its chemical behavior.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

A detailed analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The LUMO energy relates to the electron affinity and shows the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

This subsection would explore the distribution of electrons across the molecular structure. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape. By calculating the electrostatic potential at the molecule's surface, regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) can be identified. These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors, highlighting sites prone to electrostatic interactions and hydrogen bonding.

Spin Density Distribution (SDD) in Radical Intermediates

If this compound were to form a radical intermediate (e.g., by losing a hydrogen atom), understanding the distribution of the unpaired electron is crucial for predicting subsequent reactions. Spin Density Distribution (SDD) analysis would calculate and visualize the location of this unpaired electron density. The analysis would reveal which atoms bear the highest spin density, indicating the most reactive sites in the radical species.

Predictive Analysis of Spectroscopic Properties

This section would focus on the theoretical simulation of various spectra, which is a powerful tool for confirming experimental results and assigning spectral features.

Theoretical Prediction of NMR, IR, and UV-Vis Spectra

Computational methods can predict the spectroscopic signatures of a molecule with a high degree of accuracy.

NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are crucial for assigning peaks in experimental spectra and confirming the molecule's structure.

IR Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of specific absorption bands to particular vibrational modes (e.g., O-H stretch, C=N stretch), aiding in the functional group analysis of the compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This analysis predicts the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in the UV-Visible spectrum. This provides insight into the molecule's chromophores and electronic structure.

Until specific computational studies on this compound are conducted and published, a detailed, data-driven article as requested cannot be constructed. The scientific community awaits such research to fully elucidate the rich computational and theoretical profile of this molecule.

In Silico Studies of Molecular Interactions and Pharmacokinetic Parameters (Methodological Focus)

In modern drug discovery, computational chemistry provides essential tools for the early-stage evaluation of potential drug candidates. nih.gov These in silico methods allow for the prediction of molecular properties, saving significant time and resources by identifying compounds with promising characteristics before committing to laboratory synthesis and testing. For compounds such as this compound, these theoretical studies focus on predicting their drug-like nature and pharmacokinetic profile, which are critical for their potential therapeutic application.

Drug-Likeness and Bioactivity Score Predictions

The concept of "drug-likeness" assesses whether a compound possesses properties that would make it a likely candidate for an oral medication. researchtrend.net This evaluation is typically based on a set of rules and filters derived from the statistical analysis of known drugs.

One of the most widely used methodologies is Lipinski's Rule of Five . nih.gov This rule establishes that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of no more than 500 Daltons.

A logP (a measure of lipophilicity) value not exceeding 5.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of O and N atoms). researchtrend.net

Other filters, such as the Ghose filter, provide alternative criteria, considering factors like molar refractivity and the total number of atoms. researchgate.net

Bioactivity score prediction is another crucial in silico method used to estimate the potential of a compound to interact with major drug target classes. nih.gov These scores are calculated based on the structural fragments of the molecule and their similarity to substances with known biological activities. The prediction is typically made for targets such as:

G-protein coupled receptor (GPCR) ligands

Ion channel modulators

Kinase inhibitors

Nuclear receptor ligands

Protease inhibitors

Enzyme inhibitors

The interpretation of the bioactivity score generally follows a simple scale: a score greater than 0.00 indicates probable activity, scores between -5.00 and 0.00 suggest moderate activity, and scores less than -5.00 imply inactivity. researchtrend.netrjpbcs.com These predictions help researchers prioritize compounds that are most likely to interact with specific biological targets. nih.gov

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| logP | < 5 | Complies with Lipinski's Rule (Good Permeability) |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule |

| GPCR Ligand Score | e.g., -0.15 | Moderately Active researchtrend.net |

| Ion Channel Modulator Score | e.g., -0.30 | Moderately Active researchtrend.net |

| Kinase Inhibitor Score | e.g., -0.25 | Moderately Active researchtrend.net |

| Nuclear Receptor Ligand Score | e.g., 0.10 | Active researchtrend.net |

| Protease Inhibitor Score | e.g., -0.40 | Moderately Active researchtrend.net |

| Enzyme Inhibitor Score | e.g., 0.20 | Active researchtrend.net |

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (methodology)

Pharmacokinetics is the study of how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov In silico ADME profiling predicts these properties computationally, offering critical insights into a compound's likely behavior in a biological system.

Absorption: This parameter relates to how a compound enters the bloodstream. A key descriptor for predicting intestinal absorption is the Topological Polar Surface Area (TPSA), which is the surface area of all polar atoms in a molecule. A common formula used to estimate the percentage of absorption (%ABS) is: %ABS = 109 - (0.345 × TPSA). researchtrend.netresearchgate.net Compounds with a TPSA value below 140 Ų are generally predicted to have good intestinal absorption. researchtrend.net

Distribution: This describes how a compound spreads throughout the body's tissues and fluids. An important aspect of distribution is the ability to cross the blood-brain barrier (BBB). TPSA is also a useful predictor here, with values below 60 Ų suggesting a higher likelihood of BBB penetration. researchtrend.net

Metabolism: This refers to the chemical modification of the compound by the body, primarily by enzymes. A significant focus of in silico metabolism prediction is the interaction with the Cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9). researchgate.net

Excretion: This is the process of removing the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, ADME models contribute by estimating factors like total clearance and potential interactions with transporters like P-glycoprotein, which can influence a drug's elimination. researchgate.net

| ADME Parameter | Descriptor/Prediction | Interpretation |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High |

| TPSA | < 140 Ų researchtrend.net | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes/No |

| P-glycoprotein Substrate | No researchgate.net | |

| Metabolism | CYP2C9 Inhibitor | Yes/No researchgate.net |

| CYP2D6 Inhibitor | Yes/No researchgate.net | |

| CYP3A4 Inhibitor | Yes/No researchgate.net | |

| Toxicity | AMES Toxicity | No |

Academic Investigations into Biological Activities and Molecular Mechanisms

Antitumor and Anticancer Research Initiatives

The oxazole (B20620) moiety is a key pharmacophore in the development of novel anticancer agents. nih.govbenthamscience.com Derivatives of this heterocyclic compound have shown efficacy against a spectrum of cancer types, including breast, lung, and colorectal tumors. ijrpr.com

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

Derivatives of the 1,3-oxazole scaffold have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. researchgate.netchemistryviews.org Research has shown that these compounds can be effective against cell lines that are drug-susceptible, drug-resistant, and even multidrug-resistant. ijrpr.comresearchgate.net

In one extensive study, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles were evaluated for their anticancer properties against a panel of 60 different human cancer cell lines. The cell lines represented a diverse range of cancers, including lung, colon, skin, kidney, ovarian, brain, blood, breast, and prostate cancers. chemistryviews.org The results indicated that cell lines from all subpanels exhibited sensitivity to these oxazole derivatives. chemistryviews.org Similarly, other studies on related benzoxazole (B165842) derivatives have confirmed their antiproliferative activity in various cancer cell lines, with particular potency noted in colorectal cancer lines like HT-29 and HCT116. nih.gov

Many of these derivatives have displayed excellent potency, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the nanomolar range, highlighting their potential as highly active anticancer agents. nih.govresearchgate.net

Table 1: Examples of Cytotoxic Activity of Oxazole-Related Derivatives Against Human Cancer Cell Lines Note: The following data represents findings for various 2-phenyloxazole (B1349099) derivatives, not specifically 2-Phenyloxazole-4-ethanol.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzoxazole-based sulfonamide (3f) | HT-29 (Colorectal) | Potent Cytotoxicity | nih.gov |

| Benzoxazole-based sulfonamide (3f) | HCT116 (Colorectal) | Potent Cytotoxicity | nih.gov |

| 4-Phenyl-2-quinolone (HPK) | HL-60 (Leukemia) | 0.4 - 1.0 µM | nih.gov |

| 4-Phenyl-2-quinolone (HPK) | Hep3B (Liver) | 0.4 - 1.0 µM | nih.gov |

| 4-Phenyl-2-quinolone (HPK) | H460 (Lung) | 0.4 - 1.0 µM | nih.gov |

| 5-Sulfinyl-1,3-oxazole derivative | Various (60 cell line panel) | Broad Sensitivity | chemistryviews.org |

Investigation of Target Protein Modulation (e.g., Epidermal Growth Factor Receptor, Tyrosine Kinases)

A primary mechanism through which oxazole derivatives exert their anticancer effects is by modulating the activity of key proteins involved in cancer cell signaling and proliferation. nih.gov Research has identified several molecular targets, with a significant focus on protein kinases. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. frontiersin.orgmdpi.com Overexpression of EGFR is a common feature in many solid tumors. researchgate.net Several studies have demonstrated that various heterocyclic compounds, including derivatives of pyrazoline, pyrazole, and pyrimidine that are structurally related to oxazoles, act as potent inhibitors of EGFR. frontiersin.orgresearchgate.netnih.gov For instance, N-phenyl pyrazoline derivatives have been shown to effectively suppress EGFR expression levels in cancer cells. nih.gov Similarly, certain fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in angiogenesis. frontiersin.org The inhibition of these kinases disrupts the downstream signaling cascades that cancer cells rely on for growth and survival. nih.govresearchgate.net

Mechanistic Studies on Cell Cycle Regulation and Apoptosis Pathways

Investigations into the molecular mechanisms of action have revealed that phenyloxazole derivatives can induce cancer cell death through the activation of apoptosis and disruption of the normal cell cycle. ijrpr.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Studies have shown that oxazole compounds can trigger this process. For example, certain benzoxazole derivatives have been found to induce a concentration-dependent activation of caspases, which are key enzymes that execute the apoptotic program. nih.gov Other related compounds, such as 4-phenyl-2-quinolones, induce apoptosis and cause cell cycle arrest in the G2/M phase, which is the phase of the cell cycle just before cell division. nih.gov This arrest is often associated with the downregulation of critical regulatory proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

Furthermore, some oxazole derivatives function by inhibiting tubulin polymerization. nih.govnih.gov Tubulin is the protein that forms microtubules, a key component of the cellular cytoskeleton essential for cell division. By disrupting microtubule dynamics, these compounds block cells in mitosis, which ultimately leads to apoptotic cell death. nih.gov

Antimicrobial and Antiprotozoal Research

The versatile 2-phenyloxazole scaffold has also been explored for its potential in combating infectious diseases, with studies demonstrating activity against various bacterial, fungal, and protozoal pathogens.

Evaluation of Antibacterial and Antifungal Potential

Research has highlighted the antimicrobial properties of compounds containing the 2-phenyloxazole core. A study on 2-phenyl-benzoxazole derivatives demonstrated in vitro growth-inhibiting activity against a range of pathogenic bacteria and fungi. derpharmachemica.comresearchgate.net

The antibacterial screening included Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comresearchgate.net Antifungal activity was evaluated against species such as Aspergillus niger and the opportunistic yeast Candida albicans. derpharmachemica.comresearchgate.net In some cases, the activity of these synthetic derivatives was comparable to standard antibiotics and antifungals. derpharmachemica.com Other related heterocyclic structures, such as phenylthiazole and triazole derivatives, have also shown potent and broad-spectrum antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogenic fungi, including drug-resistant strains. nih.govmdpi.commdpi.com

Table 2: Spectrum of Antimicrobial Activity for 2-Phenyl-benzoxazole Derivatives Note: The following data represents findings for various 2-phenyl-benzoxazole derivatives, not specifically this compound.

| Organism Type | Pathogen Species | Observed Activity | Reference |

|---|---|---|---|

| Bacteria | Bacillus subtilis | Inhibition | derpharmachemica.comresearchgate.net |

| Staphylococcus aureus | Inhibition | derpharmachemica.comresearchgate.net | |

| Escherichia coli | Inhibition | derpharmachemica.comresearchgate.net | |

| Pseudomonas aeruginosa | Inhibition | derpharmachemica.comresearchgate.net | |

| Fungi | Aspergillus niger | Inhibition | derpharmachemica.comresearchgate.net |

| Candida albicans | Inhibition | derpharmachemica.comresearchgate.net |

Efficacy Studies Against Protozoal Pathogens (e.g., Giardia lamblia, Trichomonas vaginalis)

Protozoal infections caused by pathogens like Giardia lamblia and Trichomonas vaginalis are a significant global health concern. researchgate.netnih.gov The search for new therapeutic agents is driven by issues such as drug resistance to standard treatments like metronidazole. nih.gov

A key study investigated the in vitro antiprotozoal activity of a series of seven 2-amino-4-(p-substituted phenyl)-oxazole derivatives against G. lamblia and T. vaginalis. researchgate.net The 50% inhibitory concentration (IC50) was determined for each compound. The results showed that substitutions on the phenyl ring significantly influenced the activity. researchgate.net

Notably, the compound 2-amino-4-(p-benzoyloxyphenyl)-oxazole was the most active against G. lamblia, with an IC50 of 1.17 µM, which was more potent than the reference drug metronidazole (IC50 of 6.21 µM). researchgate.net Against T. vaginalis, the compound 2-amino-4-(p-bromophenyl)-oxazole demonstrated the highest activity with an IC50 of 1.89 µM. researchgate.net These findings underscore the potential of the 2-amino-4-phenyloxazole scaffold as a basis for developing new and effective antiprotozoal drugs. researchgate.net

Table 3: In Vitro Antiprotozoal Activity of 2-Amino-4-(p-substituted phenyl)-oxazole Derivatives Source: Adapted from synthesis and in vitro antiprotozoal activity studies. researchgate.net

| Compound | Substitution on Phenyl Ring | IC50 against G. lamblia (µM) | IC50 against T. vaginalis (µM) |

|---|---|---|---|

| 2-amino-4-phenyl-oxazole | -H | 15.85 | 7.74 |

| 2-amino-4-(p-methylphenyl)-oxazole | -CH3 | 10.16 | 7.52 |

| 2-amino-4-(p-methoxyphenyl)-oxazole | -OCH3 | 11.33 | 6.19 |

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | -OCOC6H5 | 1.17 | 3.10 |

| 2-amino-4-(p-bromophenyl)-oxazole | -Br | 12.38 | 1.89 |

| 2-amino-4-(p-chlorophenyl)-oxazole | -Cl | 14.00 | 3.36 |

| 2-amino-4-(p-fluorophenyl)-oxazole | -F | 15.70 | 4.80 |

| Metronidazole (Reference Drug) | N/A | 6.21 | 2.92 |

Inhibition of Bacterial Virulence Factors and Biofilm Formation (e.g., Quorum Sensing)

A novel frontier in combating bacterial infections is the development of anti-virulence therapies, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance. A key target in this approach is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms.

Research into oxazole-related structures has revealed their potential as QS inhibitors. While direct studies on this compound are limited, investigations into structurally analogous compounds, such as benzoxazole derivatives, provide significant insights. In one such study, a series of 2-phenoxyalkylhydrazide benzoxazole derivatives were designed and synthesized to evaluate their QS inhibition activity against Pseudomonas aeruginosa, an opportunistic human pathogen.

One particular derivative, compound 26c , demonstrated notable efficacy. At a concentration of 102.4 µg/mL, it significantly inhibited the production of key P. aeruginosa virulence factors, pyocyanin and rhamnolipid, by 45.6% and 38.3%, respectively. nih.gov Furthermore, the compound was a potent inhibitor of biofilm formation, suppressing it by 76.6% at a lower concentration of 32 µg/mL, all without affecting the bacterium's growth. nih.gov Mechanistic studies confirmed that the compound acts on the QS system, as it was shown to inhibit the fluorescence intensity of reporter strains PAO1-lasB-gfp and PAO1-pqsA-gfp in a concentration-dependent manner. nih.gov These findings highlight that the core oxazole/benzoxazole scaffold is a promising framework for developing novel anti-virulence agents that disrupt bacterial communication and biofilm development. nih.govresearchgate.net

Table 1: Quorum Sensing and Biofilm Inhibition by a Benzoxazole Derivative (Compound 26c)

| Activity Assessed | Concentration | % Inhibition | Source |

|---|---|---|---|

| Pyocyanin Production | 102.4 µg/mL | 45.6% | nih.gov |

| Rhamnolipid Production | 102.4 µg/mL | 38.3% | nih.gov |

| Biofilm Formation | 32 µg/mL | 76.6% | nih.gov |

Anti-inflammatory and Antioxidant Research

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Consequently, the search for compounds that can modulate these processes is of significant therapeutic interest. Derivatives of the 2-phenyloxazole scaffold have been actively investigated for these properties.

The anti-inflammatory potential of oxazole and isoxazole derivatives has been demonstrated through their ability to modulate key inflammatory mediators. Research has shown that certain isoxazole derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). mdpi.com For instance, selected indolyl–isoxazolidine compounds were found to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and Interleukin-6 (IL-6) in macrophage cell lines. mdpi.com

This modulatory effect is often linked to the inhibition of inflammatory pathways. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the synthesis of prostaglandins, which are potent inflammatory mediators. Studies on 4,5-diarylisoxazol-3-carboxylic acids indicate they can serve as leukotriene synthesis inhibitors, another important pathway in inflammation. mdpi.com By interfering with these signaling molecules and pathways, 2-phenyloxazole derivatives and their analogs represent a class of compounds with significant potential for the development of new anti-inflammatory agents. researchgate.netjddtonline.inforesearchgate.net

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolism and in response to environmental stressors. mdpi.com Overproduction of ROS leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. Antioxidants mitigate this damage by neutralizing these reactive species. crimsonpublishers.com

The oxazole scaffold has been incorporated into molecules designed to act as antioxidants. Studies on new 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated their capacity to act as direct scavengers of free radicals. dergipark.org.tr Their antioxidant activity was evaluated using standard assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. dergipark.org.trresearchgate.net In these assays, the compounds showed an ability to donate an electron or hydrogen atom to neutralize the free radicals, a primary mechanism of ROS scavenging. nih.gov While the precise electronic mechanisms can vary based on the specific substitutions on the phenyloxazole ring system, the heterocyclic core appears to contribute to the molecule's ability to participate in these redox reactions and stabilize free radicals.

Beyond direct ROS scavenging, some compounds can exert antioxidant effects by modulating the activity of enzyme systems involved in metabolism and detoxification. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.

Research into a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives explored their effects on hepatic cytochrome P450-dependent 7-ethoxyresorufin-O-deethylase (EROD) activity. The EROD assay is a common method to measure the activity of the CYP1A subfamily. In this in vitro study using rat liver microsomes, the oxazole derivatives were tested for their inhibitory effects. One analog, compound E3 , was identified as the most active, demonstrating 89% inhibition of microsomal EROD activity at a 10⁻³ M concentration. This level of inhibition was superior to that of caffeine (85%), a known inhibitor used as a reference in the study. This finding suggests that 2-phenyloxazole derivatives can directly interact with and modulate the function of critical metabolic enzymes like cytochrome P450.

Table 2: Inhibition of Hepatic EROD Activity by an Oxazole-5(4H)-one Derivative (E3)

| Compound | Concentration | % Inhibition of EROD Activity | Source |

|---|---|---|---|

| Compound E3 | 10⁻³ M | 89% | |

| Caffeine (Reference) | 10⁻³ M | 85% |

Enzyme Inhibition Studies of 2-Phenyloxazole Derivatives

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The 2-phenyloxazole scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors, particularly for phosphodiesterases.

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Increased levels of cAMP have anti-inflammatory effects, making PDE4 a key therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.commdpi.com

Numerous studies have focused on designing and synthesizing 2-phenyloxazole derivatives as PDE4 inhibitors. mdpi.comnih.gov A research effort focused on 2,4-disubstituted oxazoles identified a compound, designated 5j , which exhibited a potent inhibitory activity against PDE4 with an IC₅₀ value of 1.4 µM. nih.gov This was more potent than the reference drug Rolipram (IC₅₀ = 2.0 µM) in the same in vitro enzyme assay. nih.gov Molecular docking studies suggested that these oxazole derivatives fit into the catalytic domain of PDE4B, with specific substitutions on the phenyl ring enhancing interactions with the metal-binding pocket, thereby increasing inhibitory activity. nih.gov These results underscore the significant potential of the 2-phenyloxazole core in the development of next-generation anti-inflammatory drugs targeting the PDE4 enzyme. nih.govnih.govebi.ac.uk

Table 3: PDE4 Inhibitory Activity of a 4-Phenyl-2-oxazole Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5j | PDE4 | 1.4 | nih.gov |

| Rolipram (Reference) | PDE4 | 2.0 | nih.gov |

Central Nervous System (CNS) Activity Exploration (e.g., Anticonvulsant, Anti-Alzheimer Mechanisms)

While extensive research specifically targeting this compound is not widely documented, academic investigations into structurally related compounds containing the oxazole core reveal significant potential for activity within the central nervous system. The exploration of oxazole analogs has primarily focused on their utility as anticonvulsants and as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease.

Anticonvulsant Mechanisms: Research into oxazole-related heterocyclic compounds has identified potential anticonvulsant properties. For instance, studies on derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole, which shares structural similarities with the phenyloxazole scaffold, have shown that these molecules can act as benzodiazepine receptor agonists. nih.gov The anticonvulsant activity of these synthesized compounds was evaluated using the pentylenetetrazole-induced lethal convulsion test. nih.gov This mechanism is critical in the management of seizures, as benzodiazepine receptors are key sites for modulating GABAergic inhibition in the brain, which helps to suppress neuronal hyperexcitability. Several new 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives have also been synthesized and screened for anticonvulsant and CNS depressant activities, with several compounds showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govresearchgate.net

Anti-Alzheimer Mechanisms: The oxazole scaffold, particularly in the form of benzoxazole derivatives, is a subject of interest in the search for treatments for Alzheimer's disease. nih.govresearchgate.net The primary mechanism explored is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition increases acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.com Hybrid molecules combining benzoxazole and oxadiazole moieties have been synthesized and evaluated, with some analogs demonstrating more potent inhibition of both AChE and BuChE than the standard drug Donepezil. nih.gov This highlights the potential of the oxazole core as a foundational structure for developing novel anti-Alzheimer's agents.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the 2-phenyloxazole scaffold, SAR studies on its analogs have been instrumental in identifying key structural features that govern their therapeutic potential.

Correlation of Structural Modifications with Biological Potency

Systematic modification of the 2-phenyloxazole backbone and its related analogs has allowed researchers to establish clear correlations between specific structural changes and resulting biological potency.

In the context of anticonvulsant activity, studies on related 1,3,4-oxadiazole derivatives have shown that the presence and nature of substituents on the phenyl rings are crucial. For example, the elimination of an electronegative substituent, such as a halogen, from the phenoxy or phenyl rings was found to reduce the anticonvulsant activity. nih.gov Conversely, the introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects. nih.gov This suggests that both electronic properties and the presence of specific functional groups are key determinants of potency for this class of compounds.

| Structural Modification | Effect on Anticonvulsant Activity | Reference |

|---|---|---|

| Elimination of electronegative substituent from phenyl ring | Reduced activity | nih.gov |

| Introduction of an amino group at position 5 of the oxadiazole ring | Enhanced activity | nih.gov |